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Lys-Phe-Glu-Arg-Gln

Cat. No.: B12385173
M. Wt: 706.8 g/mol
InChI Key: KIMKBQNKPBJGBS-VUBDRERZSA-N
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Description

Historical Context of KFERQ Motif Discovery and Early Characterization

The journey to understanding the KFERQ motif began in the early 1980s with the work of J. Fred Dice and his research team. nih.govtandfonline.com Their seminal studies focused on the degradation of ribonuclease A (RNase A) in human fibroblasts. They observed that the degradation rate of microinjected RNase A increased under conditions of serum withdrawal. tandfonline.comnih.gov A pivotal discovery was that a truncated form of RNase A, lacking the first 20 amino acids (RNase S-protein), was not degraded at an accelerated rate under the same conditions. tandfonline.com This pointed to the N-terminal region of RNase A as containing the signal for its selective degradation.

Further experiments narrowed down this signal to a specific pentapeptide sequence: Lys-Phe-Glu-Arg-Gln (KFERQ). nih.govnih.gov This sequence was found to be both necessary and sufficient for targeting proteins for lysosomal degradation. nih.govplos.org The specificity of this new lysosomal protein breakdown pathway was a significant finding, distinguishing it from the bulk degradation processes of macroautophagy. tandfonline.com These early investigations laid the groundwork for defining a new, selective autophagy pathway, which is now widely known as chaperone-mediated autophagy. mdpi.com

Significance of this compound in Chaperone-Mediated Autophagy (CMA)

The this compound motif is the linchpin of CMA, acting as a targeting signal for the selective degradation of cytosolic proteins. plos.orgbiorxiv.orgmdpi.com The process is initiated by the recognition and binding of the KFERQ-like motif within a substrate protein by the cytosolic chaperone, heat shock cognate 71 kDa protein (HSC70, also known as HSPA8). mdpi.combiorxiv.orgdovepress.com

Once bound, the HSC70-substrate complex is trafficked to the lysosomal membrane. mdpi.com There, it docks with the lysosome-associated membrane protein type 2A (LAMP2A), which acts as the receptor for the CMA pathway. mdpi.combiorxiv.org Following binding, the substrate protein is unfolded and translocated across the lysosomal membrane into the lumen, where it is ultimately degraded by lysosomal hydrolases. mdpi.com The selectivity of CMA is therefore critically dependent on the presence and accessibility of the KFERQ motif on the substrate protein. nih.gov It is estimated that approximately 30% of cytosolic proteins in mammalian cells contain a KFERQ-like motif, highlighting the broad impact of this pathway on cellular proteostasis. nih.gov

Hierarchical Classification of KFERQ-like Motifs in Research

While KFERQ was the first identified motif, subsequent research revealed that a precise sequence is not strictly required. Instead, the biochemical properties of the amino acids in the pentapeptide are the determining factor for HSC70 recognition. mdpi.com This has led to a broader classification of KFERQ-like motifs.

A canonical KFERQ-like motif is defined by a specific combination of amino acid properties within a pentapeptide. plos.orgmdpi.com The rules for a canonical motif are as follows:

It must contain a glutamine (Q) at either the N-terminus or the C-terminus of the pentapeptide. mdpi.com

The remaining four positions must be occupied by:

One or two positively charged (basic) amino acids: Lysine (B10760008) (K) or Arginine (R). mdpi.com

One or two bulky hydrophobic amino acids: Phenylalanine (F), Leucine (L), Isoleucine (I), or Valine (V). mdpi.com

One negatively charged (acidic) amino acid: Glutamate (E) or Aspartate (D). mdpi.com

This definition significantly expands the number of potential CMA substrates beyond those containing the exact KFERQ sequence.

The landscape of CMA substrates is further broadened by post-translational modifications (PTMs) that can generate KFERQ-like motifs. nih.govmdpi.com These modifications can alter the charge or properties of amino acid residues within a protein sequence, thereby creating a recognizable motif where one did not previously exist. frontiersin.org

For instance, the phosphorylation of a serine (S), threonine (T), or tyrosine (Y) residue can introduce a negative charge, fulfilling the requirement for an acidic residue in a sequence that was previously lacking one. nih.gov Similarly, the acetylation of a lysine (K) can neutralize its positive charge, making it behave more like a glutamine (Q), thus completing the motif. nih.gov These PTM-generated motifs are a crucial regulatory mechanism, allowing for the conditional targeting of proteins for CMA in response to specific cellular signals or stresses.

Canonical this compound Motif Definition

Overview of Research Methodologies Employed in this compound Studies

A variety of methodologies have been developed and utilized to identify and study KFERQ-like motifs and their role in CMA.

Research MethodologyDescriptionKey Applications
In Silico Analysis Computational screening of protein databases to identify canonical and potential PTM-generated KFERQ-like motifs. A web-based tool, "KFERQ finder," has been developed for this purpose. plos.orgbiorxiv.orgPredicting novel CMA substrates; large-scale analysis of proteomes. plos.org
Antibody-Based Detection Use of antibodies that specifically recognize the KFERQ motif to immunoprecipitate potential CMA substrates from cell lysates. nih.govIdentifying pools of CMA candidate proteins.
Mutational Studies Site-directed mutagenesis to alter or delete the KFERQ-like motif in a protein of interest, followed by analysis of its degradation rate. plos.orgValidating whether a specific protein is a bona fide CMA substrate and confirming the functionality of a predicted motif.
In Vitro Degradation Assays Incubation of purified proteins with isolated lysosomes to measure their degradation in a controlled environment. tandfonline.comDetermining the capacity of a protein to be degraded by CMA and studying the core machinery.
Fluorescence-Based Reporters Engineering of fluorescent proteins containing KFERQ motifs to visualize and quantify CMA activity within living cells. spandidos-publications.comMonitoring CMA flux and regulation in real-time.
Proteomic Analysis Quantitative proteomics to compare the lysosomal proteome under conditions of high and low CMA activity to identify enriched substrates. tandfonline.comUnbiased, large-scale identification of CMA substrates.

These methodologies, often used in combination, have been instrumental in advancing our understanding of the this compound motif and its central role in the selective degradation of proteins via chaperone-mediated autophagy.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H50N10O9 B12385173 Lys-Phe-Glu-Arg-Gln

Properties

Molecular Formula

C31H50N10O9

Molecular Weight

706.8 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]butanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C31H50N10O9/c32-15-5-4-9-19(33)26(45)41-23(17-18-7-2-1-3-8-18)29(48)39-21(12-14-25(43)44)28(47)38-20(10-6-16-37-31(35)36)27(46)40-22(30(49)50)11-13-24(34)42/h1-3,7-8,19-23H,4-6,9-17,32-33H2,(H2,34,42)(H,38,47)(H,39,48)(H,40,46)(H,41,45)(H,43,44)(H,49,50)(H4,35,36,37)/t19-,20-,21-,22-,23-/m0/s1

InChI Key

KIMKBQNKPBJGBS-VUBDRERZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)N

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Biology Approaches for Lys Phe Glu Arg Gln Research

Optimized Solid-Phase Peptide Synthesis Strategies for Lys-Phe-Glu-Arg-Gln and Analogs

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, is the predominant method for producing peptides like this compound due to its efficiency, scalability, and ease of purification. ambiopharm.compeptide.comproteogenix.science The process involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble polymeric resin. medsci.org

The synthesis of KFERQ typically employs the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) protecting group strategy. beilstein-journals.org In this approach, the Nα-amino group is protected by the base-labile Fmoc group, while reactive amino acid side chains are protected by acid-labile groups such as tert-butyl (tBu) for Glutamic acid, trityl (Trt) for Glutamine, pentamethyldihydrobenzofuran-sulfonyl (Pbf) for Arginine, and tert-butoxycarbonyl (Boc) for Lysine (B10760008). nih.govcsic.esacs.org

Optimization of SPPS for a specific sequence like KFERQ involves several key considerations:

Resin and Linker Selection: The choice of resin, such as Wang resin for a C-terminal acid or a Rink Amide resin for a C-terminal amide, is critical. thaiscience.info The linker's properties must ensure stability throughout the synthesis cycles and allow for efficient cleavage of the final peptide without degradation. proteogenix.science Introducing specialized linkers can also improve the spatial environment for synthesis and reduce steric hindrance. google.com

Coupling Reagents: To facilitate the formation of the amide bond, coupling reagents are used to activate the carboxylic acid of the incoming amino acid. Common activators include carbodiimides like N,N′-diisopropylcarbodiimide (DIC) or uronium/aminium salts like HBTU (N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uranium hexafluorophosphate), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions. peptide.comthaiscience.info

Overcoming Aggregation: Hydrophobic sequences or those prone to forming secondary structures on the resin can lead to incomplete reactions. Strategies to mitigate this include using solvents with high resin-swelling capacity like N-methyl-2-pyrrolidone (NMP) or disrupting secondary structures with so-called "magic" mixtures (e.g., DMSO/NMP). nih.gov

A recent study detailed the successful SPPS of a KFERQ-AMC (7-amino-4-methylcoumarin) fluorogenic substrate, demonstrating the applicability of this method for creating chemically modified research tools. biorxiv.org

Table 1: Common Reagents and Strategies in Fmoc-SPPS for KFERQ Synthesis

Solution-Phase Peptide Synthesis Advancements for KFERQ

While SPPS is dominant, solution-phase peptide synthesis (LPPS) remains a valuable strategy, particularly for shorter peptides like KFERQ or for large-scale industrial production where cost-effectiveness is crucial. ambiopharm.com In LPPS, reactions occur in a homogeneous solution, and intermediates are purified after each step, often through extraction or crystallization, which can sometimes circumvent the need for costly chromatography. ambiopharm.comnih.gov

Traditional LPPS can be labor-intensive due to the purification steps. However, recent advancements have aimed to streamline the process:

Group-Assisted Purification (GAP) Chemistry: This strategy involves attaching a purification "handle" or auxiliary group to the peptide. This handle imparts specific solubility properties, allowing the target peptide to be easily separated from excess reagents and byproducts through simple washing or extraction, thus avoiding chromatography. nih.govrsc.org The auxiliary can often be recovered and reused, making the process more sustainable. nih.gov

Immiscible Solvent Systems: Another approach uses reaction solvents that are immiscible with both aqueous solutions and nonpolar alkane solvents. google.com This allows for straightforward purification via liquid-liquid extraction, where impurities are washed away into either the aqueous or alkane phase, leaving the desired peptide in the organic phase. google.com

Table 2: Comparison of SPPS and Advanced LPPS for KFERQ Synthesis

Chemoenzymatic Synthesis of Modified this compound Peptides

Chemoenzymatic synthesis merges the precision of enzymatic catalysis with the versatility of chemical methods. nih.gov This approach utilizes enzymes, typically proteases working in reverse, to form peptide bonds with high stereoselectivity under mild aqueous conditions, thereby minimizing the need for complex side-chain protection and deprotection schemes. mdpi.comnih.gov

For modifying a peptide like KFERQ, this strategy offers unique advantages:

Enzyme-Mediated Ligation: Enzymes such as papain, trypsin, or α-chymotrypsin can be used to ligate amino acids or peptide fragments. mdpi.com The reaction conditions, such as pH and temperature, can be optimized to favor synthesis over hydrolysis. mdpi.com

Site-Specific Modification: Enzymes can provide exquisite site-specificity. For example, microbial transglutaminase catalyzes the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and the primary amine of a substrate. google.com This could be used to specifically attach labels or other moieties to the Gln residue in KFERQ. google.com

Synthesis of Modified Peptides: The development of engineered enzymes and novel reaction media has expanded the scope of chemoenzymatic synthesis, enabling the production of complex and modified peptides. mdpi.com Recent work has demonstrated the efficient chemoenzymatic synthesis of cyclic peptides, a strategy that could be applied to create conformationally constrained KFERQ analogs. hokudai.ac.jp

Table 3: Enzymes for Chemoenzymatic Peptide Modification

Design and Synthesis of this compound Analogs for Structure-Function Relationship Investigations

The synthesis of analogs is a cornerstone of medicinal chemistry and chemical biology, used to dissect the contributions of individual residues to peptide function. nih.gov For KFERQ, analogs are designed to probe the structural requirements for recognition by Hsc70 and subsequent steps in the CMA pathway. biorxiv.org The consensus KFERQ-like motif consists of a glutamine (Q) at one end, flanked by a positively charged residue (K, R), an acidic residue (D, E), and a hydrophobic residue (F, L, I, V). mdpi.combiorxiv.org Creating analogs by systematically altering these components helps to map the binding interface and functional hotspots.

The incorporation of non-canonical amino acids (ncAAs) provides a powerful tool to introduce novel chemical functionalities, probes, or structural constraints into peptides. mdpi.com This can be achieved through total chemical synthesis (SPPS) or by biosynthetic methods like genetic code expansion. researchgate.netnih.gov

Applications for KFERQ analogs include:

Probing Interactions: Replacing Lys or Arg with ncAAs of varying charge or chain length can define the precise electrostatic requirements for Hsc70 binding. Replacing Phe with other aromatic or aliphatic ncAAs can map the hydrophobic pocket.

Enhancing Stability: Substituting natural L-amino acids with their D-enantiomers or with peptoid residues (N-substituted glycines) can confer resistance to proteolytic degradation, a common strategy for increasing peptide stability. nih.gov

Introducing Probes: ncAAs containing photo-crosslinkers (e.g., p-benzoyl-L-phenylalanine) can be incorporated to covalently trap binding partners like Hsc70, while fluorescent ncAAs can be used for imaging studies. researchgate.net

Isotopic labeling, the substitution of atoms (e.g., ¹²C, ¹⁴N, ¹H) with their heavier, stable isotopes (¹³C, ¹⁵N, ²H), is indispensable for detailed structural and dynamic studies by Nuclear Magnetic Resonance (NMR) spectroscopy and for quantitative Mass Spectrometry (MS). nih.govchemie-brunschwig.ch

Key strategies relevant to KFERQ research include:

Uniform Labeling: Incorporating ¹³C and ¹⁵N throughout the peptide, typically through expression in media containing labeled precursors, enables a wide range of multidimensional NMR experiments for structure determination. nih.gov

Selective Labeling: Labeling only specific amino acid types (e.g., only Lys and Arg) simplifies complex NMR spectra and aids in resonance assignment. nih.gov This is readily achieved during SPPS by using labeled Fmoc-amino acid building blocks.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): This MS-based quantitative proteomics technique often uses heavy-isotope-labeled lysine and arginine. isotope.com Since KFERQ contains both, SILAC could be used to track the degradation of a specific KFERQ-containing protein under different cellular conditions. isotope.com

For KFERQ, NMR studies of isotopically labeled peptides could define the solution structure and characterize conformational changes upon binding to Hsc70. biorxiv.org

Table 4: Isotopic Labeling Strategies for KFERQ Research

Native peptides are often highly flexible, which can be entropically unfavorable for binding to a receptor. Introducing conformational constraints can pre-organize the peptide into its bioactive conformation, leading to enhanced binding affinity, selectivity, and metabolic stability. nih.govnih.gov

Methods for constraining the KFERQ peptide include:

Peptide Cyclization: Covalent linkage between the N- and C-termini (head-to-tail) or between amino acid side chains can dramatically reduce conformational freedom.

Backbone Modification: Incorporating N-methylated amino acids or pseudoprolines (dipeptide mimetics) can induce specific turns and restrict backbone rotation. csic.esnih.gov

Side-Chain Constraints: The use of amino acids with constrained side chains, such as β-methylated amino acids, can limit the available rotameric states and stabilize a particular conformation. nih.gov

By synthesizing a library of conformationally constrained KFERQ analogs, researchers can identify derivatives with higher affinity for Hsc70, potentially leading to potent inhibitors or activators of the CMA pathway.

Table of Compounds

Molecular Recognition and Binding Dynamics of Lys Phe Glu Arg Gln

Interaction with Cytosolic Chaperone Hsc70 (HSPA8)

The initial and pivotal step in the CMA pathway is the recognition of the KFERQ motif within a substrate protein by the cytosolic chaperone heat shock cognate 70 kDa protein (Hsc70), also known as HSPA8. biorxiv.orgbiorxiv.orgnih.gov This interaction is highly specific and initiates the cascade of events leading to the protein's translocation into the lysosome for degradation. plos.orgbiorxiv.org

Structural Basis of KFERQ-Hsc70 Binding and Specificity

The binding of Hsc70 to the KFERQ motif is not determined by the exact amino acid sequence but rather by the specific physicochemical properties of the residues. plos.orgspandidos-publications.com The canonical KFERQ-like motif is characterized by:

One or two positively charged residues (Lysine [K] or Arginine [R]). mdpi.comspandidos-publications.com

One or two hydrophobic residues (Phenylalanine [F], Leucine [L], Isoleucine [I], or Valine [V]). mdpi.comspandidos-publications.com

One negatively charged residue (Glutamate [E] or Aspartate [D]). mdpi.comspandidos-publications.com

A Glutamine (Q) residue flanking the core pentapeptide on either side. plos.orgspandidos-publications.com

Recent studies combining bioinformatics, AlphaFold 3 predictions, and molecular dynamics simulations have provided deeper insights into the structural basis of this interaction. biorxiv.orgsciencecast.orgbiorxiv.org These studies suggest that the KFERQ-containing substrate segments bind to a hydrophobic cavity within the lid domain of Hsc70, specifically formed by alpha helices α1 and α3. biorxiv.orgsciencecast.orgbiorxiv.org The stability of this complex is primarily driven by the hydrophobic residues within and flanking the KFERQ-type motif. biorxiv.orgbiorxiv.org This implies that for a protein to be recognized by Hsc70, the KFERQ motif, which may be buried in the protein's native state, needs to become exposed, likely in a partially unfolded state. biorxiv.orgportlandpress.com The ADP-bound state of Hsc70 has been shown to have the highest affinity for CMA substrate proteins. spandidos-publications.com While Hsc70 directly binds the KFERQ-like motif, this interaction alone is not sufficient for lysosomal targeting; the substrate must also be able to interact with the lysosomal receptor LAMP-2A. nih.govcsic.es

Interactive Table: Key Residue Properties for Hsc70 Binding
Residue PropertyAmino Acid ExamplesRole in Binding
Positively ChargedLysine (B10760008) (K), Arginine (R)Essential for initial recognition. mdpi.comspandidos-publications.com
HydrophobicPhenylalanine (F), Leucine (L), Isoleucine (I), Valine (V)Drives complex stabilization through interaction with Hsc70's hydrophobic pocket. biorxiv.orgbiorxiv.org
Negatively ChargedGlutamate (E), Aspartate (D)Contributes to the specific consensus sequence. mdpi.comspandidos-publications.com
Flanking ResidueGlutamine (Q)Required on either side of the core pentapeptide. plos.orgspandidos-publications.com

Role of Hsc70 Co-chaperones (Hsp40, Hsp90, Hop, Hip, BAG-1) in Motif Recognition

While Hsc70 is the primary chaperone that directly binds the KFERQ motif, its function in recognizing and processing the substrate for CMA is modulated by a suite of co-chaperones. mdpi.comnih.govdovepress.com These co-chaperones form a complex with Hsc70 at the lysosomal membrane and are thought to play a crucial role in the unfolding of the substrate protein, a necessary step before it can be translocated into the lysosome. nih.gov

The co-chaperones involved in this process include:

Hsp40 (DnaJ homolog subfamily B member 1): Works with Hsc70 to facilitate substrate targeting. nih.gov

Hsp90 (Heat shock protein HSP 90-alpha): Found on both sides of the lysosomal membrane, the cytoplasmic Hsp90 is believed to participate in substrate unfolding. dovepress.comnih.gov

Hop (Hsp70-Hsp90 organizing protein): Part of the chaperone complex at the lysosomal membrane that aids in substrate unfolding. nih.govcsic.es

Hip (Hsc70-interacting protein): Also part of the lysosomal membrane-bound chaperone complex involved in unfolding. nih.govcsic.es

BAG-1 (BAG family molecular chaperone regulator 1): Cooperates with Hsc70 in targeting substrates. nih.govcsic.es

Antibodies against Hsc70, Hsp40, Hip, and Hop have been shown to block the transport of substrate proteins into lysosomes, highlighting their essential role in the unfolding process. tandfonline.com The coordinated action of this chaperone machinery ensures that the KFERQ-containing protein is properly prepared for its subsequent interaction with the lysosomal receptor.

Interaction with Lysosomal Associated Membrane Protein 2A (LAMP-2A)

Following recognition by the Hsc70 chaperone complex, the substrate protein is delivered to the lysosomal membrane, where it interacts with the specific CMA receptor, Lysosomal Associated Membrane Protein 2A (LAMP-2A). imrpress.combiorxiv.orgtandfonline.com This interaction is a rate-limiting step in the CMA pathway and is crucial for the subsequent translocation of the substrate into the lysosomal lumen. tandfonline.com

LAMP-2A Oligomerization and Translocation Complex Formation

In its inactive state, LAMP-2A exists as a monomer within the lysosomal membrane. dovepress.comnih.gov The binding of the Hsc70-substrate complex to the 12-amino-acid cytosolic tail of a LAMP-2A monomer triggers a conformational change and initiates the assembly of LAMP-2A into a multimeric complex. portlandpress.comdovepress.combiologists.com This process of oligomerization results in the formation of a large, approximately 700 kDa protein complex, which constitutes the translocation pore through which the substrate will pass. csic.esdovepress.com

The multimerization of LAMP-2A is a dynamic process, with the complex assembling upon substrate binding and disassembling after translocation is complete. dovepress.combiologists.com This cycle allows for the efficient binding of new substrates to monomeric LAMP-2A. biologists.com The stability of the multimeric LAMP-2A complex during substrate translocation is maintained by other proteins, including a lysosomal form of Hsp90 (lys-Hsp90) and the glial fibrillary acidic protein (GFAP). mdpi.comfrontiersin.org Mutations that prevent the multimerization of LAMP-2A abolish substrate translocation, even though substrate binding to the monomeric form can still occur, underscoring the essential role of this oligomerization step. biologists.com

Lysosomal Hsc70 Role in Substrate Translocation

In addition to the cytosolic chaperones, a distinct pool of Hsc70 resides within the lysosomal lumen (lys-Hsc70). nih.govtandfonline.com This intralysosomal Hsc70 is essential for the complete translocation of the substrate protein across the lysosomal membrane. portlandpress.comnih.govtandfonline.com It is believed that lys-Hsc70 acts as a molecular motor, binding to the incoming polypeptide chain and actively pulling it into the lysosomal lumen, a mechanism analogous to the function of Hsp70s in protein import into mitochondria and the endoplasmic reticulum. tandfonline.comnih.gov

The presence of lys-Hsc70 is a defining feature of CMA-competent lysosomes. dovepress.com Blocking the function of lys-Hsc70, for instance with specific antibodies, has been shown to completely inhibit CMA activity. tandfonline.com Once the substrate is fully inside the lysosome, it is rapidly degraded by lysosomal proteases. tandfonline.com Following translocation, lys-Hsc70 is also involved in the disassembly of the LAMP-2A multimeric complex back into monomers, preparing the receptor for a new cycle of substrate binding and translocation. dovepress.com

Conformational Requirements for KFERQ Motif Recognition and Binding

The recognition of the KFERQ motif by Hsc70 is not solely dependent on the primary amino acid sequence but is also heavily influenced by the conformational state of the substrate protein. spandidos-publications.com In their native, properly folded state, KFERQ-like motifs are often buried within the protein's three-dimensional structure and are therefore inaccessible to Hsc70. portlandpress.com

For a protein to become a CMA substrate, the KFERQ motif must be exposed. mdpi.comportlandpress.com This exposure can occur as a result of protein misfolding, partial denaturation, or through post-translational modifications that alter the protein's conformation. mdpi.comportlandpress.com For example, conditions like oxidative stress can induce conformational changes that reveal previously hidden KFERQ-like motifs. mdpi.com

Furthermore, the binding process itself requires the substrate protein to be in a partially unfolded state. nih.govdovepress.com The Hsc70 chaperone complex, including co-chaperones like Hsp90 and Hsp40, actively participates in unfolding the substrate protein at the lysosomal membrane before it can be translocated through the narrow LAMP-2A pore. nih.govdovepress.com Therefore, the ability of a protein to adopt a conformation that both exposes the KFERQ motif and allows for subsequent unfolding is a critical determinant for its degradation via the CMA pathway.

Interactive Table: Conformational States in CMA
Protein StateKFERQ Motif AccessibilityCMA CompetencyKey Factors
Natively FoldedBuried/InaccessibleNoProper 3D protein structure. portlandpress.com
Partially Unfolded/MisfoldedExposedYesStress, denaturation, post-translational modifications. mdpi.commdpi.comportlandpress.com
Unfolded at LysosomeExposedRequired for TranslocationAction of Hsc70 and co-chaperones. nih.govdovepress.com

Compound and Protein List

NameType
Lys-Phe-Glu-Arg-Gln (KFERQ)Pentapeptide Motif
Hsc70 (HSPA8)Chaperone Protein
Hsp40Co-chaperone Protein
Hsp90Co-chaperone Protein
HopCo-chaperone Protein
HipCo-chaperone Protein
BAG-1Co-chaperone Protein
LAMP-2ALysosomal Membrane Protein
GFAPProtein
LysineAmino Acid
PhenylalanineAmino Acid
GlutamateAmino Acid
ArginineAmino Acid
GlutamineAmino Acid
LeucineAmino Acid
IsoleucineAmino Acid
ValineAmino Acid
AspartateAmino Acid

Role of Flanking Regions and Contextual Amino Acids in KFERQ Activity

The activity of the canonical chaperone-mediated autophagy (CMA) targeting motif, this compound (KFERQ), is not solely determined by the pentapeptide sequence itself. The amino acid residues immediately surrounding this motif, known as flanking regions, as well as the broader protein context, play a critical role in modulating its recognition by the heat shock cognate 71 kDa protein (Hsc70) and its subsequent targeting for lysosomal degradation. nih.govbiorxiv.org

The accessibility of the KFERQ motif is a primary factor influencing its activity. In their native folded state, many proteins may have KFERQ-like motifs that are buried within the three-dimensional structure, rendering them inaccessible to Hsc70. mdpi.complos.org For these motifs to become active, conformational changes in the protein must occur, which can be triggered by factors such as oxidative stress or the disassembly of protein complexes. mdpi.complos.org This exposure of the motif is a key regulatory step in determining which proteins are targeted for degradation by CMA.

Furthermore, the context in which the this compound motif is presented is vital. Post-translational modifications (PTMs) of amino acids in the vicinity of the KFERQ sequence can significantly impact its recognition by Hsc70. nih.gov For instance, phosphorylation or acetylation of nearby residues can alter the local charge and conformation, which may either enhance or inhibit the binding of Hsc70. nih.gov In some cases, PTMs can even create a functional KFERQ-like motif from a sequence that was not previously recognized by the CMA machinery. mdpi.com

The following table summarizes the key characteristics and influencing factors related to the activity of the KFERQ motif:

FeatureDescriptionResearch Findings
Core Motif This compoundThe archetypal pentapeptide sequence identified in ribonuclease A, necessary for its degradation via CMA. nih.govnih.gov
Hsc70 Recognition The motif is recognized and bound by the chaperone Hsc70.Hsc70 binding is a critical step for targeting the protein to the lysosome for degradation. nih.govmdpi.com
Flanking Regions Amino acid residues immediately upstream and downstream of the KFERQ sequence.Play a crucial role in stabilizing the Hsc70-substrate complex, with hydrophobic residues being particularly important. biorxiv.org
Motif Accessibility The KFERQ motif must be exposed on the protein surface to be active.In many proteins, the motif is buried and becomes accessible only after conformational changes. mdpi.complos.org
Contextual Amino Acids The broader amino acid sequence and structural environment surrounding the motif.Post-translational modifications of nearby residues can modulate Hsc70 binding and CMA activity. nih.govmdpi.com

Mechanistic Dissection of Lys Phe Glu Arg Gln in Chaperone Mediated Autophagy

Substrate Unfolding and Translocation Processes

The journey of a substrate protein destined for degradation via CMA begins with the recognition of its KFERQ-like motif by the cytosolic chaperone, heat shock cognate 70 kDa protein (Hsc70), and its co-chaperones. researchgate.netnih.govbiorxiv.org This interaction is a critical first step, leading to the formation of a substrate-chaperone complex. biorxiv.org The complex is then delivered to the lysosomal membrane, where it docks with the lysosome-associated membrane protein type 2A (LAMP-2A), which acts as the CMA receptor. researchgate.netnih.gov

Binding of the substrate to LAMP-2A is a rate-limiting step in CMA and is thought to involve electrostatic interactions with the cytosolic tail of LAMP-2A. biologists.comnih.gov Following binding, the substrate protein must be unfolded to allow its passage through the lysosomal membrane. researchgate.netnih.gov Cytosolic Hsc70 is believed to play a role in this unfolding process. spandidos-publications.com Once the substrate binds to LAMP-2A, the receptor multimerizes to form a translocation complex. spandidos-publications.comnih.gov The translocation of the unfolded substrate into the lysosomal lumen is an active process that requires the assistance of a lysosomal resident form of Hsc70 (lys-Hsc70). researchgate.netnih.gov Inside the lysosome, the substrate is rapidly degraded by acidic hydrolases. spandidos-publications.com

Interactive Data Table: Key Molecular Players in CMA Substrate Processing
ComponentFunctionKey Interactions
KFERQ-like MotifTargets substrate proteins for CMA-mediated degradation. spandidos-publications.comRecognized by and binds to Hsc70. nih.gov
Hsc70 (cytosolic)Recognizes and binds to the KFERQ-like motif; facilitates substrate unfolding. spandidos-publications.comnih.govSubstrate proteins, co-chaperones, LAMP-2A. nih.gov
LAMP-2AActs as the receptor for the substrate-chaperone complex and forms the translocation pore. researchgate.netnih.govSubstrate-Hsc70 complex, other LAMP-2A molecules (multimerization). spandidos-publications.comnih.gov
lys-Hsc70Assists in pulling the substrate across the lysosomal membrane. researchgate.netnih.govTranslocating substrate protein. researchgate.net

Regulatory Mechanisms Governing KFERQ-Mediated Degradation

The activity of CMA is tightly regulated to meet cellular demands. This regulation occurs at multiple levels, ensuring that the degradation of KFERQ-containing proteins is a controlled process.

The pool of potential CMA substrates is not static; it can be expanded through post-translational modifications (PTMs). nih.gov In some proteins, a canonical KFERQ-like motif may not be present. However, PTMs such as phosphorylation or acetylation can generate a functional motif. nih.govplos.org For instance, phosphorylation of a serine, threonine, or tyrosine residue can introduce the necessary negative charge to complete a KFERQ-like motif. nih.gov Similarly, acetylation of a lysine (B10760008) residue can mimic the properties of glutamine, thereby creating a functional targeting sequence. nih.gov

PTMs occurring outside the KFERQ motif can also modulate CMA. nih.gov For example, ubiquitylation of a substrate protein at a site distant from the motif can expose a previously hidden KFERQ sequence, making the protein available for CMA. nih.gov Conversely, other modifications can mask the motif, preventing its recognition by Hsc70 and subsequent degradation. nih.gov This dynamic regulation allows the cell to fine-tune which proteins are degraded by CMA in response to specific signals.

The levels and activity of the LAMP-2A receptor at the lysosomal membrane are a critical point of regulation for CMA, as they directly correlate with the pathway's activity. biologists.comnih.gov Under most conditions, changes in LAMP-2A levels at the lysosome are not due to new protein synthesis but rather to dynamic regulation at the lysosomal membrane itself. biologists.com LAMP-2A can be mobilized from the lysosomal lumen to the membrane to increase CMA activity. biologists.com

The stability of LAMP-2A is also regulated. pnas.org It can be targeted for degradation within specific lipid microdomains of the lysosomal membrane. biologists.compnas.org When CMA is highly active, LAMP-2A is excluded from these microdomains, leading to its stabilization and an increase in CMA capacity. pnas.org Conversely, conditions that promote the localization of LAMP-2A to these degradative regions, such as high-lipid diets, can reduce its stability and inhibit CMA. pnas.org Transcriptional upregulation of LAMP-2A can also occur under specific stresses, such as oxidative stress, providing another layer of control. biologists.comnih.gov

Regulation by Post-Translational Modifications of the Motif and Substrate Proteins

KFERQ-Mediated Substrate Selectivity and Specificity within the Proteome

The KFERQ-like motif is the primary determinant of substrate selectivity in CMA. nih.govplos.org It is estimated that approximately 30-40% of the mammalian proteome contains a canonical KFERQ-like motif, making them potential CMA substrates. nih.govbiorxiv.org However, the mere presence of the motif is not sufficient for a protein to be degraded by CMA. plos.orgnih.gov The motif must be accessible to Hsc70 for recognition. oncotarget.com This accessibility can be influenced by the protein's folding state and its association with other molecules or cellular structures. plos.orgoncotarget.com

Recent proteomic analyses have revealed that the selection of substrates for CMA is not random but is linked to the biological function of the proteins. nih.gov During cellular stress, CMA appears to selectively target proteins involved in specific cellular processes, suggesting a functional discernment in substrate choice. spandidos-publications.comnih.gov For example, under certain conditions, glycolytic enzymes are targeted for degradation by CMA. spandidos-publications.com This selectivity allows the cell to precisely regulate metabolic pathways and other cellular functions in response to changing needs. plos.org The type and combination of KFERQ-like motifs within a protein may also contribute to its likelihood of being targeted for degradation. nih.gov

Interplay of KFERQ-Mediated CMA with Other Autophagic Pathways (e.g., Endosomal Microautophagy)

CMA does not operate in isolation but interacts with other cellular degradation pathways. nih.gov There is evidence of a compensatory relationship between CMA and macroautophagy, the process of bulk degradation of cellular components. biologists.com A blockage in CMA can lead to an upregulation of macroautophagy, and vice versa. biologists.com

Advanced Analytical and Biophysical Characterization of Lys Phe Glu Arg Gln and Its Interactions

Spectroscopic Techniques for KFERQ Conformational Analysis (e.g., Circular Dichroism, Advanced NMR Applications)

Understanding the three-dimensional structure of the KFERQ motif and how it changes upon interaction with other molecules is fundamental to elucidating its function. Spectroscopic techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) are powerful tools for this purpose.

Circular Dichroism (CD) spectroscopy is highly effective for analyzing the secondary structure of peptides. researchgate.net It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the peptide's conformation. For KFERQ-containing peptides, CD can determine the relative content of α-helices, β-sheets, and random coil structures in various solvent conditions or upon binding to chaperones like Hsc70. nih.govwisc.edu For instance, a change in the CD spectrum upon interaction would indicate a conformational shift in the peptide, potentially from a disordered state to a more structured one, which is a common feature of peptide-protein binding. wisc.edu

Advanced Nuclear Magnetic Resonance (NMR) applications provide high-resolution, atom-level insights into peptide structure, dynamics, and interactions. unina.it One- and two-dimensional NMR experiments can be used to assign the resonances of each atom in the KFERQ peptide and to detect changes in the chemical environment of these atoms upon binding to a partner protein. nih.gov The Nuclear Overhauser Effect (NOE) can reveal the proximity between protons, helping to define the peptide's three-dimensional fold. unina.it Advanced techniques, such as the recently developed Secondary Structure Distribution by NMR (SSD-NMR), allow for rapid quantification of secondary structure composition from a single 1D ¹³C NMR spectrum, which can be applied to characterize KFERQ peptides in various states, including membrane-bound or aggregated forms. chemrxiv.org

Technique Information Provided Application to KFERQ
Circular Dichroism (CD) Global secondary structure content (α-helix, β-sheet, random coil).Monitoring conformational changes of KFERQ-containing peptides upon binding to Hsc70 or in different cellular environments.
Nuclear Magnetic Resonance (NMR) High-resolution 3D structure, dynamics, and residue-specific interaction mapping.Defining the precise binding interface between the KFERQ motif and the Hsc70 chaperone; studying conformational dynamics.

Mass Spectrometry-Based Approaches for Interaction Mapping and Post-Translational Modification Analysis

Mass spectrometry (MS) has become an indispensable tool for identifying the full complement of proteins that are targeted by the KFERQ-mediated CMA pathway (the "CMA targetome") and for analyzing the modifications that regulate this process.

Quantitative proteomic approaches, often using tandem mass tag (TMT) markers, are employed to map KFERQ-mediated interactions on a global scale. embopress.orgresearchgate.net A common strategy involves comparing the proteome of isolated lysosomes from cells under normal conditions versus cells where CMA is either stimulated (e.g., by starvation) or inhibited (e.g., through genetic knockout of LAMP2A). nih.govtandfonline.com Proteins that are enriched in the lysosomes of normal cells but show reduced levels in LAMP2A-knockout cells are considered potential CMA substrates. researchgate.netnih.gov Bioinformatic analysis of these candidates often reveals the presence of canonical or putative KFERQ-like motifs. nih.gov

Furthermore, MS is critical for identifying post-translational modifications (PTMs) that can create or expose a KFERQ-like motif, thereby turning a protein into a CMA substrate. plos.orgembopress.orgnih.gov For example, phosphorylation or acetylation can alter the charge and properties of amino acids to form a sequence that is recognizable by Hsc70. researchgate.net MS-based PTM analysis can pinpoint these modifications and clarify how cellular signaling pathways regulate CMA targeting.

Protein Category Example Proteins Identified by MS Significance
Metabolic Enzymes IDH2, ACSL4Demonstrates CMA's role in regulating cellular metabolism. researchgate.net
Signaling Proteins NFKB2Links CMA to the regulation of immune and inflammatory responses. researchgate.net
Structural Proteins VimentinImplicates CMA in the turnover of cytoskeletal components. embopress.org
Translation Factors EIF4A1Suggests CMA involvement in controlling protein synthesis. nih.gov

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Kinetics and Thermodynamics

To fully characterize the interaction between the KFERQ motif and its recognition chaperone Hsc70, it is crucial to quantify the binding affinity, kinetics, and thermodynamics. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are the gold standards for this type of analysis.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. nih.gov In a typical experiment, a solution containing a KFERQ peptide is titrated into a sample cell containing Hsc70. The resulting heat changes allow for the determination of the binding affinity (Ka), dissociation constant (Kd), reaction stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. nih.govmdpi.com This provides a complete thermodynamic profile of the interaction, revealing the driving forces (e.g., hydrogen bonding, hydrophobic interactions) behind the recognition process. mdpi.com ITC has been used to characterize the binding of small molecules that disrupt CMA-related interactions. embopress.org

Surface Plasmon Resonance (SPR) is a label-free optical technique that monitors binding events in real-time. bioradiations.com In an SPR experiment, one molecule (e.g., Hsc70) is immobilized on a sensor chip, and the KFERQ peptide is flowed over the surface. The binding interaction causes a change in the refractive index at the surface, which is detected as a response signal. nih.gov This allows for the precise measurement of the association rate constant (kₐ) and the dissociation rate constant (kd), which together determine the equilibrium dissociation constant (KD). nih.govnih.gov SPR is particularly valuable for its kinetic insights and its ability to analyze a wide range of interaction affinities.

Technique Key Parameters Measured Primary Insights
Isothermal Titration Calorimetry (ITC) Ka (affinity), n (stoichiometry), ΔH (enthalpy), ΔS (entropy)Provides a complete thermodynamic profile of the binding interaction, revealing the forces that drive it. nih.gov
Surface Plasmon Resonance (SPR) kₐ (association rate), kd (dissociation rate), KD (dissociation constant)Measures the real-time kinetics of binding, revealing how quickly the complex forms and dissociates. nih.gov

Fluorescence-Based Probes and Imaging Techniques for KFERQ Localization and Dynamics

Visualizing the process of KFERQ-mediated targeting in real-time within living cells has been made possible by the development of sophisticated fluorescent reporters. These tools are crucial for understanding the localization and dynamics of CMA.

Development and Application of KFERQ-Tagged Fluorescent Reporters (e.g., PA-mCherry, Dendra, Gamillus-Halo)

The core principle of these reporters is the fusion of a KFERQ-containing sequence to a fluorescent protein. mdpi.com This tag converts the fluorescent protein into a CMA substrate, allowing its journey to the lysosome to be tracked visually. An increase in CMA activity is observed as a change in the fluorescence pattern from diffuse in the cytosol to distinct puncta corresponding to lysosomes. nih.gov

Early reporters laid the groundwork, but advanced versions have significantly improved the ability to quantify CMA flux.

Photoconvertible and Photoactivatable Reporters: Reporters like KFERQ-PS-CFP2, KFERQ-Dendra, and KFERQ-PA-mCherry use fluorescent proteins that can be switched "on" or have their color changed by a specific wavelength of light. mdpi.comnih.gov This allows researchers to label a specific pool of the reporter at a given time and track its degradation, effectively separating it from newly synthesized protein. nih.gov

pH-Resistant and Dual-Label Reporters: More recently, reporters like KFERQ-Gamillus were developed using pH-resistant fluorescent proteins, which remain bright even in the acidic environment of the lysosome, improving signal detection. mdpi.comnih.govresearchgate.net The KFERQ-Gamillus-Halo system is a dual reporter that combines the Gamillus protein with a Halo-tag. mdpi.comnih.gov This allows for the simultaneous tracking of protein synthesis and degradation, providing a comprehensive, time-resolved measurement of CMA flux. researchgate.netnih.gov

Reporter Type Key Feature Application
KFERQ-PA-mCherry PhotoactivatableInitially non-fluorescent; becomes red upon photoactivation. nih.govTracking a specific pool of protein to measure degradation rates. nih.gov
KFERQ-Dendra PhotoconvertibleSwitches from green to red fluorescence upon illumination. embopress.orgresearchgate.netVisualizing CMA in vivo and quantifying lysosomal association. researchgate.net
KFERQ-Gamillus pH-ResistantA green fluorescent protein that is stable in acidic lysosomes. mdpi.comnih.govRobust monitoring of CMA activity in living cells, suitable for flow cytometry. nih.govresearchgate.net
KFERQ-Gamillus-Halo Dual ReporterCombines a fluorescent protein with a tag for a separate ligand. mdpi.comnih.govDistinguishing protein synthesis from degradation to provide quantitative CMA flux data. researchgate.netnih.gov

Live-Cell Imaging of KFERQ-Mediated Protein Turnover

Live-cell imaging using these KFERQ-tagged reporters provides direct visual evidence of CMA in action. Upon stimulation of CMA (e.g., through serum starvation or oxidative stress), researchers can observe the translocation of the fluorescent reporter from the cytoplasm to the lysosomes in real-time. nih.gov

The use of photoactivatable reporters enables "pulse-chase" experiments within a single cell. A specific region of the cell is illuminated, activating the reporter, and the decay of the fluorescent signal over time is measured, providing a direct readout of the protein's turnover rate via CMA. nih.gov These imaging techniques have been instrumental in demonstrating that CMA activity is dynamic and can be upregulated in response to various cellular stresses, highlighting its role as a critical component of the cellular quality control system. nih.govpnas.org

High-Throughput Screening Methodologies for KFERQ-Interacting Partners

The discovery of small molecules or genetic factors that can modulate CMA is of significant therapeutic interest. The development of robust KFERQ-based fluorescent reporters has paved the way for high-throughput screening (HTS) to identify such modulators. researchgate.net

HTS methodologies leverage the automation of microscopy and flow cytometry to rapidly assess CMA activity in thousands of different conditions. wikipedia.org For example, cells expressing the KFERQ-Gamillus reporter can be arrayed in multi-well plates and treated with a library of small-molecule compounds. mdpi.comnih.gov Automated imaging systems can then quantify the formation of fluorescent puncta in each well, identifying compounds that either enhance or inhibit CMA. Similarly, image-based flow cytometry can rapidly sort cell populations based on their CMA activity, which is useful for large-scale genetic screens (e.g., using siRNA or CRISPR) to find genes that regulate the KFERQ pathway. nih.gov These HTS approaches are crucial for moving from basic understanding to the discovery of potential therapeutic agents that target CMA. nih.govresearchgate.net

Computational and Theoretical Studies of Lys Phe Glu Arg Gln

Molecular Dynamics (MD) Simulations for KFERQ Conformational Ensembles and Chaperone Interactions

Molecular dynamics (MD) simulations have become a powerful tool to investigate the dynamic interactions between KFERQ-containing peptides and the Hsc70 chaperone at an atomic level. These simulations provide insights into the conformational changes, binding mechanisms, and energy landscapes that govern this crucial recognition step in CMA. biorxiv.orgbiorxiv.org

Atomistic and Coarse-Grained Simulations of Peptide-Protein Complexes

Both atomistic and coarse-grained (CG) simulation strategies are employed to study the KFERQ-Hsc70 complex. biorxiv.orgfrontiersin.org

Atomistic Simulations: These high-resolution simulations model every atom in the system, providing detailed insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the peptide-protein complex. Recent studies using all-atom MD simulations have focused on elucidating the binding of KFERQ-type motifs to the lid domain of Hsc70. biorxiv.orgbiorxiv.org These simulations suggest that binding occurs in a hydrophobic cavity and is primarily driven by the hydrophobic residues within the motif and its flanking regions. biorxiv.org

A 2025 study integrated bioinformatics, AlphaFold 3 predictions, and extensive MD simulations (29 µs) to explore the interaction between fifteen verified CMA substrate segments and the Hsc70 lid domain. biorxiv.org The findings consistently identified a specific binding site, highlighting the robustness of combining predictive modeling with dynamic simulations. biorxiv.org

Free Energy Calculations for Binding Affinity Prediction

A critical aspect of computational studies is the ability to predict the binding affinity between the KFERQ motif and Hsc70. Free energy calculations, such as the Molecular Mechanics-Poisson Boltzmann Surface Area (MM-PBSA) method, are used to estimate the binding free energy (ΔGbind) of the peptide-protein complex. biorxiv.orgnih.gov

These calculations provide a quantitative measure of binding stability and can be used to:

Identify key residues in both the peptide and the chaperone that contribute most significantly to the binding energy. biorxiv.org

Predict how mutations in the KFERQ motif or Hsc70 might affect binding affinity. nih.gov

Screen for potential CMA substrates or inhibitors.

For instance, a study on the Nuclear Receptor Corepressor 1 (NCoR1) used molecular docking and MM/GBSA calculations to demonstrate that mutations in its KFERQ-like motifs led to a significant increase in ΔGbind, indicating a destabilized interaction with Hsc70. nih.gov Such alchemical free energy calculations are becoming increasingly crucial in drug design for their predictive power on ligand binding affinities. nih.govchemrxiv.orgspringernature.com

In Silico Proteome-Wide Identification and Annotation of KFERQ-like Motifs (e.g., KFERQ Finder Tool)

The canonical KFERQ sequence is just one example of a CMA-targeting motif. The broader consensus involves a pentapeptide with specific biochemical properties: a glutamine (Q) flanked on either side by a block of four amino acids containing one or two basic (K, R), one or two hydrophobic (F, I, L, V), and one acidic (D, E) residue. mdpi.com Post-translational modifications, like phosphorylation or acetylation, can also create functional motifs. mdpi.com

To identify potential CMA substrates on a large scale, computational tools have been developed for proteome-wide screening. The most prominent of these is the KFERQ Finder tool. nih.govplos.orggoogle.com This web-based resource allows researchers to search for KFERQ-like motifs in any protein sequence using its UniProt ID or FASTA sequence. plos.orgbiorxiv.org

Functionality: The KFERQ Finder analyzes sequences against all possible pentapeptides that fit the established rules for a KFERQ-like motif, including those generated by post-translational modifications. plos.org

Impact: This tool has enabled unprecedented analysis of the prevalence and characteristics of these motifs. nih.gov In silico screens of the human proteome revealed that approximately 45-46% of proteins contain at least one canonical KFERQ-like motif. mdpi.commdpi.com These motifs are found to be more frequently located in solvent-exposed regions of proteins, which is a prerequisite for their recognition by Hsc70. nih.govnih.gov

The development of such tools accelerates the identification of novel CMA substrates and helps generate new hypotheses about the role of CMA in various biological processes. nih.govplos.org

Bioinformatic Analysis of KFERQ Motif Conservation and Evolution Across Species

Bioinformatic analyses have been crucial in understanding the evolutionary trajectory of the CMA pathway and its targeting motifs. By comparing the proteomes of different species, researchers can investigate the conservation of KFERQ-like motifs and the core CMA machinery. nih.govnih.gov

A large-scale comparative study analyzed orthologs of human proteins containing KFERQ motifs across 50 different species, categorized by their predicted ability to perform CMA. mdpi.com The key findings include:

Higher Conservation in CMA-Proficient Species: About 45% of the analyzed motifs were found to be more conserved in species capable of performing CMA compared to those lacking the essential CMA receptor, LAMP-2A. nih.govmdpi.com This suggests an evolutionary pressure to maintain this motif in organisms where the pathway is active.

Motif Distribution: The percentage of proteins containing canonical KFERQ-like motifs varies across species, as shown in the table below based on an analysis of Swiss-Prot entries. researchgate.net

Table 1: Percentage of Proteins with Canonical KFERQ-like Motifs in Different Species
SpeciesPercentage of Proteome with Canonical KFERQ-like Motifs
M. musculus (Mouse)~47%
D. melanogaster (Fruit Fly)~35%
S. cerevisiae (Yeast)~28%

Data sourced from a proteome-wide analysis of chaperone-mediated autophagy targeting motifs. nih.govresearchgate.net

These evolutionary studies provide valuable context, suggesting that while the basic components for motif recognition by Hsc70 are ancient, the complete CMA pathway, including the LAMP-2A-dependent translocation, is a more recent evolutionary development. mdpi.commdpi.com

Machine Learning and Artificial Intelligence Approaches for Predicting KFERQ-Mediated Cellular Events

The complexity of the CMA pathway—involving motif accessibility, post-translational modifications, and interactions with various chaperones—presents an opportunity for the application of machine learning (ML) and artificial intelligence (AI). biorxiv.org While this field is still emerging, AI approaches hold the potential to create more sophisticated predictive models than rule-based tools like the KFERQ Finder.

Potential applications include:

Predicting Motif Accessibility: ML models could be trained on protein structures to predict whether a KFERQ-like motif is buried within the protein's core or exposed on the surface and therefore accessible to Hsc70.

Identifying Novel Regulatory Features: AI could analyze vast datasets of known CMA substrates to identify novel sequence or structural features beyond the core pentapeptide that influence Hsc70 binding and CMA efficiency.

Modeling Cellular Events: By integrating proteomic, transcriptomic, and metabolomic data, ML algorithms could predict how cellular states (e.g., oxidative stress, nutrient deprivation) influence CMA activity for specific substrates or entire pathways. researchgate.net

Recent work has already begun to integrate deep learning approaches, such as AlphaFold, with MD simulations to predict the structure of Hsc70-substrate complexes with greater accuracy. biorxiv.orgbiorxiv.org As more data on CMA substrates and their regulation become available, the predictive power of ML and AI models is expected to grow, offering deeper insights into the complex regulatory network of KFERQ-mediated cellular events.

Lys Phe Glu Arg Gln As a Research Tool and in Model Systems

Utilization of Synthetic Lys-Phe-Glu-Arg-Gln in in vitro Reconstitution Assays for CMA Pathway Dissection

The ability to chemically synthesize the KFERQ peptide has been instrumental in dissecting the CMA pathway outside the complex environment of a living cell. In vitro reconstitution assays, typically using isolated lysosomes, have been a cornerstone of CMA research. mdpi.com These assays allow for the direct measurement of the fundamental steps of CMA: substrate binding to the lysosomal membrane, unfolding, and translocation into the lysosome for degradation. mdpi.comnih.gov

By incubating isolated, intact lysosomes with synthetic KFERQ-containing substrates, researchers can quantify the efficiency of uptake. mdpi.com A significant advancement in this area is the development of fluorogenic CMA substrates. For example, a synthesized KFERQ peptide linked to 7-amino-4-methylcoumarin (B1665955) (AMC) allows for a real-time measurement of CMA activity. nih.govresearchgate.net When this KFERQ-AMC substrate is taken up by lysosomes and cleaved by lysosomal proteases, the AMC is released and becomes fluorescent. nih.gov The specificity of this process for CMA can be confirmed by using inhibitors of lysosomal proteases, such as E64D, which prevent the degradation of the KFERQ-AMC substrate and the subsequent increase in fluorescence. nih.govresearchgate.net

These in vitro systems have been crucial for:

Identifying the core machinery of CMA, including the roles of Hsc70 and LAMP-2A. researchgate.net

Determining the energetic requirements of the pathway.

Characterizing the kinetics of substrate binding and translocation.

Screening for molecules that can modulate CMA activity.

Development of KFERQ-Derived Peptides as Modulators (Activators/Inhibitors) of CMA for Research Applications

The central role of the KFERQ motif in CMA has inspired the development of peptides that can either activate or inhibit this pathway, providing powerful tools for research. These modulators help to elucidate the consequences of up- or down-regulating CMA in various cellular contexts.

One notable example of a CMA inhibitor is the P140 peptide. This phosphopeptide has been shown to selectively inhibit CMA. tandfonline.com Its mechanism of action involves interfering with the CMA process, and it has been used to study the effects of CMA downregulation in conditions like lupus. tandfonline.com The development of such inhibitors allows researchers to probe the therapeutic potential of modulating CMA in diseases where its activity is dysregulated. tandfonline.com

Conversely, understanding the features of the KFERQ motif allows for the design of peptides that could potentially enhance CMA. While specific small-molecule activators are still being extensively researched, the principle of targeting the KFERQ recognition system remains a key strategy. The ability to modulate CMA activity with derived peptides is invaluable for studying its role in cellular homeostasis, aging, and various pathologies. spandidos-publications.com

Application of KFERQ in Cell-Based Models for Studying Protein Quality Control

Cell-based models are essential for studying CMA within a physiological context. A major breakthrough in this area has been the creation of fluorescent reporter systems that utilize the KFERQ motif to monitor CMA activity in living cells. mdpi.comresearchgate.net These reporters are typically constructed by fusing the KFERQ sequence to a fluorescent protein that is not normally a CMA substrate. spandidos-publications.commdpi.com

Commonly used fluorescent reporters include:

KFERQ-PA-mCherry: A photoactivatable reporter where the mCherry protein is initially non-fluorescent. Upon photoactivation, its delivery to and accumulation in lysosomes can be tracked as fluorescent puncta, providing a measure of CMA activity. tandfonline.comresearchgate.net

KFERQ-Dendra2: A photoconvertible reporter that can be switched from a green to a red fluorescent state, allowing for the tracking of a specific pool of the reporter protein over time. biorxiv.org

KFERQ-Gamillus: A pH-resistant green fluorescent protein that remains fluorescent in the acidic environment of the lysosome, offering advantages for visualizing CMA flux. mdpi.com

These reporters have demonstrated that CMA is a key component of the cell's protein quality control system, responsible for the selective removal of soluble, misfolded, or damaged proteins that contain the KFERQ-like motif. frontiersin.orgfrontiersin.org By expressing these reporters in cultured cells, researchers can:

Visualize and quantify CMA activity in real-time. mdpi.com

Study the induction of CMA in response to stressors like serum starvation or oxidative stress. mdpi.comresearchgate.net

Assess how CMA activity is altered in disease models.

Screen for genetic or pharmacological modulators of CMA. mdpi.com

The table below summarizes some of the key cell-based reporter systems and their applications.

Reporter SystemFluorescent ProteinKey FeatureApplication
KFERQ-PA-mCherryPhotoactivatable mCherryAllows tracking of a specific protein pool after activation.Measuring changes in CMA activity in response to stimuli or inhibitors. tandfonline.comresearchgate.net
KFERQ-Dendra2Photoconvertible Dendra2Enables tracking of protein degradation over time by switching fluorescence.Monitoring CMA flux in living cells and transgenic animal models. biorxiv.org
KFERQ-GamilluspH-resistant GamillusRemains fluorescent in the acidic lysosomal environment.Enhanced visualization and quantification of CMA flux. mdpi.com
KFERQ-PS-CFP2Photoswitchable CFP2Directs the fluorescent protein to the lysosome for degradation via CMA.Measuring CMA activity through changes in fluorescence intensity. researchgate.net

Investigational Use of KFERQ in Animal Models to Probe Cellular Processes

To understand the physiological relevance of CMA in vivo, researchers have extended the use of KFERQ-based reporters to animal models. A significant development has been the creation of transgenic mice and zebrafish that ubiquitously express a fluorescent CMA reporter, such as KFERQ-Dendra2. biorxiv.org These models allow for the real-time monitoring and quantification of CMA activity at a cellular resolution within a living organism. biorxiv.org

The use of these animal models has yielded several important findings:

Tissue-Specific CMA Activity: In vivo imaging has revealed that CMA activity is not uniform throughout the body but varies significantly between different tissues and even between different cell types within the same tissue. biorxiv.org For instance, high basal and inducible CMA activity has been observed in the kidneys of both mice and zebrafish. biorxiv.org

Role in Physiological Processes: These models have been instrumental in uncovering novel roles for CMA. For example, studies in zebrafish have implicated CMA as a crucial gatekeeper of protein quality control (proteostasis) during spermatogenesis, ensuring the production of healthy sperm. biorxiv.org

Response to Physiological Cues: KFERQ reporter mice have been used to study how CMA activity changes in response to factors like diet, aging, and circadian rhythms. Disruption of CMA in mice has been shown to cause disorders in diurnal rhythms. spandidos-publications.com

The development of KFERQ-based tools and models, from synthetic peptides in a test tube to fluorescent reporters in whole organisms, has been transformative for the study of chaperone-mediated autophagy. These approaches continue to provide invaluable insights into the fundamental mechanisms of this selective degradation pathway and its critical roles in maintaining cellular and organismal health.

Future Directions and Emerging Avenues in Lys Phe Glu Arg Gln Research

Elucidating Novel KFERQ-Interacting Proteins and Pathways

A primary focus of future research is the continued identification of the full complement of proteins that contain a KFERQ-like motif and are thus potential substrates for CMA. It is estimated that 25-40% of cytosolic proteins harbor such a sequence, yet only a fraction have been experimentally validated. nih.govnih.govfrontiersin.org The discovery of new substrates is crucial for understanding the breadth of cellular pathways regulated by CMA.

Early studies identified about fifteen CMA substrates, including glycolytic enzymes and transcription factors. nih.gov More recent research has expanded this list significantly, implicating CMA in a wider range of cellular functions. For instance, the degradation of key regulatory proteins such as the checkpoint kinase 1 (Chk1) involves CMA, linking this pathway to DNA damage repair and cell cycle control. wikipedia.orgplos.org Similarly, the NLRP3 inflammasome, a key component of the inflammatory response, has been identified as a CMA substrate, highlighting a role for CMA in modulating immunity. spandidos-publications.com The timely degradation of specific, fully functional proteins by CMA is now understood to be a key regulatory mechanism in pathways including glucose and lipid metabolism, and cellular reprogramming. nih.gov

Future efforts will likely leverage advanced proteomic techniques on isolated lysosomes from various tissues and cell types under different conditions to systematically identify novel KFERQ-bearing substrates. mdpi.com This will be coupled with the characterization of co-chaperones, such as the carboxyl terminus of HSC70-interacting protein (CHIP), heat shock protein 40 (HSP40), and HSP70–HSP90 organizing protein (HOP), which modulate the targeting of these substrates to the lysosome. nih.gov Uncovering these interactions will provide a more detailed map of the cellular networks influenced by CMA.

Exploring Context-Dependent Recognition and Specificity of the KFERQ Motif

The recognition of a protein by the CMA machinery is not determined by the mere presence of the exact KFERQ sequence. Instead, it relies on the biochemical properties of the amino acids within a pentapeptide: it must contain one or two positive (K, R), one negative (D, E), and one or two hydrophobic (F, L, I, V) residues, flanked by a glutamine (Q) at either end. frontiersin.orgmdpi.com A significant area of ongoing research is to understand the context that governs when and why a KFERQ-containing protein is targeted for degradation.

The specificity of CMA is dynamically regulated by several factors:

Post-Translational Modifications (PTMs): The KFERQ motif can be created or masked by PTMs. Phosphorylation or acetylation can alter the charge of amino acid side chains, turning a non-canonical sequence into a recognizable KFERQ-like motif. nih.govfrontiersin.orgmdpi.com For example, ubiquitylation events within or near the motif of proteins like CHK1 and α-synuclein can modulate their degradation by CMA. frontiersin.org This adds a critical layer of regulation, allowing the cell to control protein degradation in response to specific signals.

Protein Conformation: The KFERQ motif must be accessible to be recognized by the chaperone heat shock cognate 71 kDa protein (HSC70). researchgate.net The motif can be hidden within the three-dimensional structure of a folded protein or within a multiprotein complex. frontiersin.org Conformational changes, protein unfolding, or the disassembly of a complex can expose the motif, marking the protein for degradation. frontiersin.orgresearchgate.net This mechanism ensures that only specific functional states of a protein or damaged proteins are targeted.

Motif Location: The position of the KFERQ-like motif within the protein sequence can also influence its recognition, although studies have shown that motifs tagged to either the N- or C-terminus can be effective. plos.org Research suggests a slight preference against motifs being located very close to the N-terminus. plos.org

Future investigations will aim to decipher the complex interplay of these factors, moving away from a static view of the KFERQ motif towards a dynamic understanding of how cellular context dictates its function.

Integration of KFERQ Studies with Systems Biology and Multi-Omics Approaches

The complexity of CMA regulation and its extensive impact on cellular proteostasis demand an integrative research approach. The convergence of computational biology, proteomics, and genomics is providing unprecedented insight into the systemic role of KFERQ-mediated degradation.

Computational tools like the "KFERQ-finder" have been developed to perform proteome-wide searches for potential CMA substrates. plos.org In silico analyses of the mouse proteome suggest that up to 47% of proteins may contain a canonical KFERQ motif, with this number rising to 78% when including motifs that could be activated by PTMs. frontiersin.org

Development of Advanced in vitro and in vivo Models for KFERQ-Mediated Autophagy Research

A significant challenge in studying CMA has been the difficulty of monitoring its activity dynamically in living systems. Recent technological advancements in reporter systems and animal models are overcoming this hurdle, paving the way for more sophisticated research.

In Vitro and Live-Cell Reporters: The development of fluorescent reporters has been a major breakthrough. These constructs typically fuse a KFERQ-containing sequence from a known CMA substrate, like RNase A, to a fluorescent protein. mdpi.com Early versions faced challenges with quenching in the acidic environment of the lysosome. mdpi.com More recent innovations include pH-resistant fluorescent proteins like KFERQ-Gamillus and photoswitchable proteins like KFERQ-Dendra, which allow for real-time tracking of CMA activity in living cells through microscopy and flow cytometry. mdpi.combiorxiv.org These tools are invaluable for high-throughput screening and detailed mechanistic studies. mdpi.com

In Vivo Models: To study CMA in the context of a whole organism, researchers have developed transgenic animal models. A landmark development was the KFERQ-Dendra mouse, which expresses the photoswitchable reporter ubiquitously. researchgate.net This model allows for the quantification of CMA activity in vivo at a single-cell resolution, revealing tissue-specific differences in CMA regulation. biorxiv.orgresearchgate.net More recently, a transgenic zebrafish line expressing the KFERQ-Dendra2 reporter has been established. biorxiv.org This powerful genetic model opens up new avenues for studying CMA's role in development and disease, as demonstrated by the discovery of its crucial role in spermatogenesis. biorxiv.org

These advanced models will be instrumental in dissecting the physiological and pathophysiological roles of CMA in different tissues and in response to various stimuli and therapeutic interventions.

Expanding the Understanding of KFERQ's Role Beyond CMA in Cellular Homeostasis

While the KFERQ motif is the defining feature of CMA, emerging evidence reveals its involvement in other selective autophagy pathways. This discovery positions the HSC70 chaperone and its recognition of KFERQ-like motifs as a central hub in cellular protein quality control, directing substrates to different degradation fates.

One such pathway is endosomal microautophagy (eMI) . Like CMA, eMI relies on HSC70 to recognize KFERQ-like motifs in substrate proteins. nih.govplos.org However, instead of direct translocation into the lysosome, the substrate is delivered to late endosomes and sequestered into intraluminal vesicles. plos.org A key distinction is that while the KFERQ-like motif is necessary for targeting proteins to eMI, it is not sufficient, indicating that other factors are required for this specific pathway. plos.org

Another related process is chaperone-assisted selective autophagy (CASA) , which is involved in the clearance of damaged proteins and protein aggregates. HSC70 also participates in CASA, highlighting its broad role in protein triage. nih.govfrontiersin.org

The existence of these parallel pathways necessitates a re-evaluation of experimental criteria for defining a bona fide CMA substrate. Dependence on HSC70 and the presence of a KFERQ motif are no longer exclusive to CMA. nih.gov Future research will focus on elucidating the molecular switches that determine whether a KFERQ-containing protein is targeted for degradation via CMA, eMI, or another pathway. Understanding this triage system is fundamental to a complete picture of how cells maintain protein homeostasis.

Q & A

Q. How can the primary structure of Lys-Phe-Glu-Arg-Gln be experimentally determined?

To determine the sequence, gas-phase sequencing combined with HPLC retention time validation is recommended. The peptide’s reactivity with antisera targeting specific motifs (e.g., -Arg-Phe-NH₂) can confirm terminal residues. Synthetic analogues should be compared to endogenous peptides to validate structural assignments .

Q. What biological roles have been associated with this compound in mammalian systems?

Studies suggest this peptide may modulate metabolic pathways, particularly under fasting conditions. For example, proteins containing similar sequences are selectively depleted in liver and heart tissues during prolonged starvation, indicating a role in lysosomal proteolysis or nutrient stress responses. In vivo models (e.g., fasted rats) are critical for investigating tissue-specific effects .

Q. What methodological approaches are used to synthesize this compound in laboratory settings?

Solid-phase peptide synthesis (SPPS) is standard. Post-synthesis, HPLC purification ensures purity, while mass spectrometry and reactivity assays (e.g., antisera cross-reactivity) confirm structural fidelity. Terminal modifications (e.g., amidation) require careful validation to replicate endogenous bioactivity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?

Discrepancies may arise from variations in assay sensitivity (e.g., tail-flick latency tests vs. biochemical assays) or peptide purity. To address this, standardize synthesis protocols, validate activity using multiple orthogonal assays, and report raw data with statistical uncertainties. Cross-laboratory replication studies are essential .

Q. What experimental design considerations are critical when studying tissue-specific effects of this compound?

Use controlled in vivo models (e.g., tissue-specific knockout animals) and account for variables like fasting duration or hormonal fluctuations. Proteomic profiling of target tissues, paired with kinetic analyses of peptide degradation, can clarify mechanistic pathways. Ensure ethical compliance with animal welfare guidelines during prolonged starvation experiments .

Q. How should researchers optimize analytical protocols to assess peptide purity and stability?

Combine reverse-phase HPLC with tandem mass spectrometry (MS/MS) to detect impurities or degradation products. Stability studies under physiological conditions (pH, temperature) should quantify half-lives. Data must include error margins and adhere to reporting standards (e.g., raw data in appendices, processed data in results) .

Q. What strategies mitigate challenges in synthesizing this compound with high yield and correct post-translational modifications?

Optimize SPPS coupling efficiency by adjusting resin types and activation reagents. For amidation, employ enzymatic or chemical methods post-cleavage. Use circular dichroism (CD) spectroscopy to confirm secondary structure integrity. Document synthesis failures transparently to guide troubleshooting .

Q. How can conflicting hypotheses about the peptide’s role in lysosomal proteolysis be evaluated?

Design comparative studies using inhibitors of autophagy-related pathways (e.g., ATG5 knockouts) and measure peptide turnover via isotopic labeling. Integrate quantitative proteomics with flux analysis to distinguish direct effects from compensatory mechanisms. Address contradictions by meta-analyzing existing datasets for consensus patterns .

Methodological and Ethical Frameworks

What criteria ensure research questions on this compound meet academic rigor?

Apply the FINER framework: ensure questions are Feasible (e.g., accessible tissue models), Interesting (address knowledge gaps), Novel (untested mechanisms), Ethical (approved animal protocols), and Relevant (therapeutic or metabolic implications). Use PICO (Population, Intervention, Comparison, Outcome) for clinical translations .

Q. How should raw data from peptide studies be managed to enhance reproducibility?

Archive raw HPLC chromatograms, MS spectra, and assay readouts in public repositories (e.g., Zenodo). Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and provide detailed metadata. In publications, summarize processed data in figures and reference appendices for full datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.